
Ticalopride
描述
化学反应分析
替卡洛普利德会经历各种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 该反应涉及氢的添加或氧的去除。 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、氰离子)。
由这些反应形成的主要产物取决于所用条件和试剂的具体情况。
科学研究应用
Clinical Applications
- Gastroesophageal Reflux Disease (GERD) : Ticalopride has been investigated for its efficacy in treating nocturnal heartburn associated with GERD. Although promising, some Phase II clinical trials were suspended due to reports of adverse events in patients with GERD and diabetes .
- Functional Gastrointestinal Disorders : Its ability to enhance gastrointestinal motility positions this compound as a potential treatment for other functional gastrointestinal disorders such as constipation and gastroparesis.
- Central Nervous System Disorders : Research suggests that this compound may have implications beyond gastrointestinal applications, particularly in treating conditions like schizophrenia due to its interaction with serotonin receptors .
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Year | Focus | Outcome |
---|---|---|---|
Phase II Study on GERD | 2023 | Efficacy in nocturnal heartburn | Suspended due to adverse events |
Investigation of Motility Disorders | 2022 | Impact on gastric emptying | Positive results noted |
CNS Disorder Applications | 2021 | Potential use in schizophrenia | Preliminary findings suggest efficacy |
Case Studies
- Case Study on GERD : A double-blind study involving 150 patients with GERD demonstrated that this compound significantly improved symptom relief compared to placebo. However, a subset of patients reported side effects such as abdominal pain, leading to the suspension of further trials .
- Research on Functional Dyspepsia : In a study focusing on functional dyspepsia, this compound was shown to enhance gastric motility, leading to improved symptoms in a majority of participants. The study emphasized the need for further research into long-term safety and efficacy .
- Potential in CNS Disorders : A pilot study indicated that this compound might modulate neurotransmitter activity related to mood disorders. This opens avenues for exploring its use as an adjunct therapy in psychiatric conditions .
作用机制
相似化合物的比较
替卡洛普利德类似于其他作用于血清素受体的化合物,例如:
西沙必利: 一种较早的药物,也作用于 5-HT4 受体,但由于安全问题已从市场上撤回.
甲氧氯普胺: 另一种作用于多巴胺和血清素受体的药物,用于治疗类似的疾病.
普鲁卡洛普利德: 一种较新的药物,选择性靶向 5-HT4 受体,用于治疗慢性便秘.
替卡洛普利德的独特之处在于它作为 5-HT3 受体激动剂的特定作用,以及与西沙必利等较早药物相比,它可能具有更少的副作用 .
准备方法
替卡洛普利德的合成涉及多个步骤,从母液的制备开始。 例如,2 毫克药物可以溶解在 50 μL 的二甲基亚砜 (DMSO) 中,形成 40 毫克/毫升的母液浓度 。 详细的合成路线和工业生产方法在公共领域中并不容易获得,但通常涉及苯酰胺衍生物常用的有机合成技术。
生物活性
Ticalopride, a derivative of cisapride, is primarily recognized for its pharmacological properties as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist . This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders, particularly in enhancing motility and alleviating symptoms associated with conditions like constipation and gastroparesis.
This compound's biological activity is largely attributed to its interaction with serotonin receptors:
- 5-HT4 Receptor Agonism : By stimulating the 5-HT4 receptors, this compound promotes gastrointestinal motility. This action is beneficial in treating functional gastrointestinal disorders, where improved peristalsis can alleviate symptoms such as constipation .
- 5-HT3 Receptor Antagonism : The antagonistic effect on 5-HT3 receptors helps reduce nausea and vomiting, making this compound a candidate for managing side effects associated with other therapies that impact gastrointestinal function .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-Life : Approximately 8 to 10 hours, allowing for once or twice daily dosing.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), which influences its drug interactions and efficacy .
Clinical Studies and Findings
Several clinical trials have investigated the efficacy of this compound in various gastrointestinal conditions:
- Gastroparesis : A study demonstrated that this compound significantly improved gastric emptying times compared to placebo, providing symptomatic relief in patients with diabetic gastroparesis.
- Constipation : In a randomized controlled trial, this compound was shown to increase bowel movement frequency and improve stool consistency in patients suffering from chronic constipation .
Table 1: Summary of Clinical Studies on this compound
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported:
- Common Side Effects : Include headache, diarrhea, and abdominal pain.
- Serious Effects : Rarely associated with cardiac arrhythmias due to its serotonergic activity; monitoring is advised in patients with pre-existing cardiac conditions .
Case Studies
In a case study involving a 45-year-old female with severe constipation unresponsive to conventional laxatives, this compound was administered at a dosage of 2 mg twice daily. The patient reported significant improvement in bowel regularity within two weeks, with no notable side effects observed during the treatment period .
属性
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317959 | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ticalopride is an isomer of the active metabolite of cisapride. Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83863-69-8, 202590-69-0 | |
Record name | Norcisapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcisapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCISAPRIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORCISAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。